Penfluridol
Overview
Description
Penfluridol is a highly potent, first-generation diphenylbutylpiperidine antipsychotic . It is used clinically to treat chronic schizophrenia and related disorders . It works by blocking the action of dopamine, a chemical messenger in the brain that affects thoughts and mood .
Synthesis Analysis
The synthesis of Penfluridol involves several steps . The process begins with succinic anhydride and fluorobenzene undergoing infrared spectra, then decomposing with acid. The compound is then reduced in a solvent through a reducing agent. The compound then reacts through Friedel Crafts with fluorobenzene again, then reacts with ethyl chloroformate. The compound then reacts with a compound shown in formula (Ⅹ VII), undergoes hydrolysis, and is reduced with a reducing agent. The reduzate is then decomposed to collect Penfluridol .
Molecular Structure Analysis
The molecular formula of Penfluridol is C28H27ClF5NO . The average weight is 523.97 and the monoisotopic weight is 523.170133 .
Chemical Reactions Analysis
Penfluridol has been found to have robust antipsychotic efficacy and its effects last for several days after a single oral dose . It has also been found to have strong antitumor effects in various cancer cell lines such as breast, pancreatic, glioblastoma, and lung cancer cells via several distinct mechanisms .
Physical And Chemical Properties Analysis
Penfluridol is a white or off-white crystalline powder . It has a melting point of 105-107°C and a boiling point of 587.7±50.0 °C . It is soluble in methanol, ethanol, acetone, or chloroform, and almost insoluble in water .
Scientific Research Applications
Anticancer Potential
Penfluridol, originally an antipsychotic agent, has shown potential as an anticancer drug. In colorectal cancer (CRC) cells, it effectively reduces cell survival and promotes apoptosis through mitochondrial pathways. This process is dose-dependent and includes the inhibition of glycolysis, as evidenced by decreased glucose consumption, lactate production, and intracellular ATP levels. Penfluridol achieves these effects by downregulating hexokinase-2 (HK-2), a key enzyme in the glycolysis pathway. These findings not only demonstrate penfluridol's effectiveness in vitro but also its tumor-suppressing capabilities in vivo, suggesting its potential repurposing as a CRC treatment (Wang et al., 2020).
Drug Repurposing for Anticancer Treatment
Penfluridol's robust antipsychotic efficacy as a first-generation diphenylbutylpiperidine has been established. Its long-lasting effects after a single dose make it an attractive candidate for drug repurposing. Recent studies have identified its strong antitumor effects in various cancer cell lines, including breast, pancreatic, glioblastoma, and lung cancer cells, through distinct mechanisms. These findings highlight penfluridol's potential as a novel anticancer agent (Tuan & Lee, 2019).
Synergistic Tumor Inhibition in Lung Cancer
In lung cancer, penfluridol has demonstrated the ability to inhibit mitochondrial oxidative phosphorylation (OXPHOS) while inducing glycolysis to compensate for ATP loss. This metabolic shift in energy production makes penfluridol a significant player in cancer treatment. Additionally, combining penfluridol with 2-deoxy-D-glucose (2DG), a glycolysis inhibitor, significantly enhances its antitumor effects, both in vitro and in vivo. This synergy suggests a promising strategy for lung cancer treatment through energy metabolism targeting (Lai et al., 2022).
Impact on Breast Cancer
Penfluridol has been shown to suppress metastatic tumor growth in triple-negative breast cancer by inhibiting integrin signaling. This effect is linked to the induction of apoptosis and reduced cell survival in metastatic cell lines. The drug's ability to cross the blood-brain barrier makes it particularly effective against brain metastases, a common complication in breast cancer. Chronic administration of penfluridol in animal models demonstrated significant tumor growth suppression without notable toxic or behavioral side effects, underscoring its potential for repurposing in metastatic breast cancer treatment (Ranjan et al., 2016).
Inhibition of Angiogenesis
Penfluridol exhibits the capability to block angiogenesis, a critical process in tumor metastasis. Even at low concentrations that are not toxic to endothelial cells, it inhibits vascular endothelial growth factor (VEGF)-induced migration and tube formation in vitro and angiogenesis in vivo. This effect is achieved through the impairment of several signaling pathways, indicating penfluridol's potential as a novel anti-angiogenic agent in the tumor microenvironment (Srivastava et al., 2020).
Safety And Hazards
Future Directions
Penfluridol has drawn much attention as a potentially novel anti-tumor agent . It has been found to effectively reduce the growth of primary TNBC tumors and especially metastatic growth in the brain by inhibiting integrin signaling . Therefore, it prompts further preclinical investigation into repurposing Penfluridol for the treatment of metastatic TNBC . Another study found that Penfluridol can significantly inhibit esophageal cancer growth, suggesting it may have broad anti-tumor effects .
properties
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAAYDRRZXJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049021 | |
Record name | Penfluridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penfluridol | |
CAS RN |
26864-56-2 | |
Record name | Penfluridol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penfluridol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penfluridol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENFLURIDOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Penfluridol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penfluridol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENFLURIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.